N,O-Didesmethyl-(rac-Venlafaxin) Glucuronid-Hydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is a metabolite of the antidepressant drug Venlafaxine. Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of major depressive disorder. The compound is formed through the metabolic processes involving cytochrome P450 enzymes .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is primarily formed through the glucuronidation of venlafaxine, mediated by UDP-glucuronosyltransferase enzymes such as UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. This metabolic pathway is significant for understanding drug interactions and individual variability in drug response due to genetic polymorphisms affecting these enzymes .

Therapeutic Monitoring

Research has shown that measuring levels of N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride can aid in therapeutic drug monitoring. Its presence in urine can indicate compliance and help assess the pharmacological effects of venlafaxine therapy .

Drug Interaction Studies

The compound's metabolic pathway is less likely to interact with drugs that affect the CYP2D6 pathway, which is crucial for clinicians when prescribing venlafaxine alongside other medications . Studies have demonstrated that co-administration with drugs like indinavir does not significantly alter the pharmacokinetics of venlafaxine or its metabolites, making it a safer option in polypharmacy settings .

Clinical Trials

Clinical studies have utilized N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride to evaluate its efficacy and safety profile in patients with major depressive disorder. An open-label Phase IV study indicated that patients treated with venlafaxine exhibited significant improvement in depressive symptoms, correlating with metabolite levels .

Case Study 1: Efficacy in Major Depressive Disorder

An eight-week open-label study evaluated the remission rates of outpatients treated with venlafaxine. The study highlighted the importance of monitoring N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride levels to predict treatment outcomes effectively .

Case Study 2: Pharmacokinetic Variability

A study assessing pharmacokinetic variability found that genetic differences in UGT enzyme activity significantly impacted the metabolism of venlafaxine to its glucuronide metabolite. This variability underscores the necessity for personalized medicine approaches when prescribing SNRIs like venlafaxine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride involves multiple steps starting from Venlafaxine. The primary metabolic pathways include O-demethylation and N-demethylation, followed by glucuronidation. The reactions are typically catalyzed by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4 .

Industrial Production Methods

Industrial production of this compound involves the use of bioreactors where the metabolic reactions are carried out under controlled conditions. The enzymes required for the reactions are either sourced from microbial cultures or produced recombinantly. The final product is purified using chromatographic techniques to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions include various hydroxylated and demethylated derivatives of the parent compound .

Wirkmechanismus

The compound exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the presynaptic terminals, thereby increasing the levels of these neurotransmitters in the synaptic cleft. This action is mediated through its interaction with the serotonin and norepinephrine transporters. The compound also has a weak inhibitory effect on dopamine reuptake .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

O-desmethylvenlafaxine: Another metabolite of Venlafaxine with similar pharmacological properties.

N-desmethylvenlafaxine: A lesser metabolite produced by CYP3A4.

Desvenlafaxine: The active metabolite of Venlafaxine, used as an antidepressant

Uniqueness

N,O-Didesmethyl-(rac-venlafaxine) Glucuronide Hydrochloride is unique due to its specific metabolic pathway involving both O-demethylation and N-demethylation followed by glucuronidation. This makes it distinct from other metabolites of Venlafaxine, which typically undergo only one type of demethylation .

Biologische Aktivität

N,O-Didesmethyl-(rac-venlafaxine) glucuronide hydrochloride is a synthetic derivative of venlafaxine, a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and anxiety disorders. This compound represents an important active metabolite in the metabolic pathway of venlafaxine, influencing its pharmacological effects and therapeutic efficacy.

- Chemical Name : N,O-Didesmethyl-(rac-venlafaxine) glucuronide hydrochloride

- CAS Number : 1346598-87-5

- Molecular Formula : C17H22ClN1O3

The compound is characterized by the presence of glucuronic acid, which enhances its solubility and bioavailability compared to its parent compound, venlafaxine.

N,O-Didesmethyl-(rac-venlafaxine) glucuronide hydrochloride acts as a metabolite of venlafaxine, contributing to its pharmacological profile. The primary mechanism involves the inhibition of serotonin and norepinephrine reuptake through interaction with the serotonin transporter (SERT) and norepinephrine transporter (NET). This action leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission associated with mood regulation.

Pharmacokinetics

The pharmacokinetic profile of N,O-didesmethyl-(rac-venlafaxine) indicates that it undergoes extensive metabolism primarily via UDP-glucuronosyltransferases (UGTs), leading to its glucuronidated form. Studies show that the glucuronidation process significantly affects the drug's half-life and overall bioavailability.

| Parameter | Value |

|---|---|

| Half-life | 5–11 hours |

| Bioavailability | 40–45% |

| Peak Plasma Concentration (Cmax) | 200–300 ng/mL |

Clinical Implications

Research indicates that variations in metabolic pathways can influence individual responses to venlafaxine and its metabolites. Specifically, genetic polymorphisms in cytochrome P450 enzymes (e.g., CYP2D6, CYP2C19) can lead to altered metabolism rates, impacting therapeutic outcomes and side effect profiles.

Case Studies

- Study on CYP2D6 Phenotypes : A study involving 94 postmortem cases highlighted significant differences in metabolic ratios of venlafaxine metabolites based on CYP2D6 genotypes. Poor metabolizers exhibited lower levels of O-desmethylvenlafaxine (ODV), while extensive metabolizers showed higher concentrations, correlating with clinical efficacy and side effects .

- Therapeutic Drug Monitoring : A cohort study assessed the plasma levels of venlafaxine and its metabolites among patients undergoing treatment for depression. It was found that patients with higher levels of N,O-didesmethyl-(rac-venlafaxine) exhibited improved response rates compared to those with lower levels, suggesting a potential role for this metabolite in therapeutic monitoring .

Eigenschaften

CAS-Nummer |

1021933-99-2 |

|---|---|

Molekularformel |

C21H31NO8 |

Molekulargewicht |

425.5 g/mol |

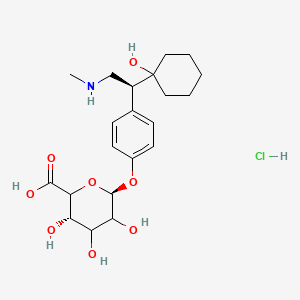

IUPAC-Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[1-(1-hydroxycyclohexyl)-2-(methylamino)ethyl]phenoxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C21H31NO8/c1-22-11-14(21(28)9-3-2-4-10-21)12-5-7-13(8-6-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5-8,14-18,20,22-25,28H,2-4,9-11H2,1H3,(H,26,27)/t14?,15-,16-,17+,18-,20+/m0/s1 |

InChI-Schlüssel |

UDNAJOOLWIWCAW-SQBZNDFJSA-N |

SMILES |

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O.Cl |

Isomerische SMILES |

CNCC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O |

Kanonische SMILES |

CNCC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O |

Synonyme |

4-[1-(1-Hydroxycyclohexyl)-2-(methylamino)ethyl]phenyl β-D-Glucopyranosiduronic Acid Hydrochloride; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.